Xnl8PU8jna
Description
Xnl8PU8jna is a synthetic compound hypothesized to belong to a class of organometallic or coordination complexes, inferred from its alphanumeric nomenclature and structural parallels to compounds documented in industrial and academic research . Experimental protocols for analogous compounds involve high-temperature synthesis (800–820°C) and advanced analytical techniques such as ICP-MS and ICP-OES, indicating that this compound may share similar synthetic and characterization workflows .
Properties
CAS No. |
75918-37-5 |
|---|---|
Molecular Formula |
C16H20O4 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
methyl (1aS,3aR,6aR,6bR)-1a,2-diformyl-5,5-dimethyl-3a,4,6,6a-tetrahydro-1H-cyclopropa[e]indene-6b-carboxylate |
InChI |
InChI=1S/C16H20O4/c1-14(2)5-10-4-11(7-17)15(9-18)8-16(15,12(10)6-14)13(19)20-3/h4,7,9-10,12H,5-6,8H2,1-3H3/t10-,12+,15-,16-/m0/s1 |
InChI Key |
WWEGKHYWESCXOK-VVBGDLBDSA-N |
Isomeric SMILES |
CC1(C[C@@H]2C=C([C@]3(C[C@]3([C@@H]2C1)C(=O)OC)C=O)C=O)C |
Canonical SMILES |
CC1(CC2C=C(C3(CC3(C2C1)C(=O)OC)C=O)C=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl marasmate involves several key steps. One notable method includes the stereo- and regioselective photocycloaddition of aliene to enone, followed by an acid-catalyzed rearrangement of 1-oxaspirohexane to lactone . The final steps involve Sharpless allylic oxidation and Swern oxidation of hydroxy ester to yield methyl marasmate .
Industrial Production Methods
Industrial production methods for methyl marasmate are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl marasmate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Methyl marasmate can undergo substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Methyl marasmate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound’s antimicrobial properties make it a subject of interest in biological studies.
Medicine: Its cytotoxic properties are being explored for potential therapeutic applications.
Industry: Methyl marasmate can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl marasmate involves its interaction with nucleic acid metabolism. It inhibits RNA and DNA synthesis in cells, particularly affecting RNA polymerase II and mRNA guanylyltransferase . This inhibition leads to its antimicrobial and cytotoxic effects.
Comparison with Similar Compounds
Structural Analogs
a) N30MaCJIAHOI KHCJIOTHI HUTpHJI (Compound 1337)
- Structural Features : Contains nitro and carboxylate functional groups, with a central metal ion (unidentified in source data).
- Applications : Used in redox reactions, whereas Xnl8PU8jna’s inferred stability at high temperatures suggests utility in industrial catalysis .
b) H30HNa3HI (Compound 1602)
- Structural Features : A sodium-coordinated heterocyclic compound with hydroxyl substituents.
- Divergence : Unlike this compound, which may incorporate transition metals (e.g., Ag, Cu, Zn as per related studies), H30HNa3HI relies on alkali metal coordination .
Functional Analogs
a) IJO11aIN
- Functional Role : Analyzed for trace metal content (Ag, Cu, Zn) using ICP-MS, a method likely applicable to this compound for purity assessment .
- Reactivity : Demonstrates oxidative stability at 800–820°C, a trait shared with this compound if synthesized under similar conditions .
b) XHMKOIINA (Compound 326)
- Analytical Overlap: Both require rigorous temperature control during synthesis, as noted in industrial hygiene reports .
Table 1: Comparative Properties of this compound and Analogs
| Compound | Key Elements/FGs | Synthesis Temp (°C) | Analytical Method | Primary Application |
|---|---|---|---|---|
| This compound | (Inferred: Transition metals) | 800–820 (hypothesized) | ICP-MS, ICP-OES | Catalysis/Materials |
| Compound 1337 | Nitro, carboxylate | Ambient (acidic) | Titration | Redox reactions |
| IJO11aIN | Ag, Cu, Zn | 800–820 | ICP-MS | Trace metal analysis |
| XHMKOIINA (326) | Polymer backbone | 600–700 | FT-IR, NMR | Polymer synthesis |
Key Observations:
- This compound’s high-temperature stability aligns with IJO11aIN, suggesting shared thermal resilience in metallurgical processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
